(S)-2-Amino-3-(furan-2-yl)propanoic acid

Catalog No.
S1800414
CAS No.
127682-08-0
M.F
C7H9NO3
M. Wt
155.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-3-(furan-2-yl)propanoic acid

CAS Number

127682-08-0

Product Name

(S)-2-Amino-3-(furan-2-yl)propanoic acid

IUPAC Name

(2S)-2-amino-3-(furan-2-yl)propanoic acid

Molecular Formula

C7H9NO3

Molecular Weight

155.15

InChI

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1

SMILES

C1=COC(=C1)CC(C(=O)O)N
  • Derivative of Alanine: (S)-2-Amino-3-(furan-2-yl)propanoic acid is a derivative of the naturally occurring amino acid L-alanine. Alanine derivatives have been explored for their potential effects on various physiological processes, including hormone secretion, exercise performance, and mental function [].

(S)-2-Amino-3-(furan-2-yl)propanoic acid, also known as (S)-3-Furanalanine, is a chiral non-proteinogenic amino acid characterized by the presence of a furan ring attached to the propanoic acid backbone. Its molecular formula is C7H9NO3, with a molecular weight of 155.15 g/mol. The compound is derived from the proteinogenic amino acid alanine, where the methyl group on the second carbon is replaced by a furan-2-yl group, making it unique in structure and function compared to standard amino acids .

The chemical reactivity of (S)-2-Amino-3-(furan-2-yl)propanoic acid includes typical reactions associated with amino acids and carboxylic acids. Potential reactions include:

  • Hydrolysis: The compound can undergo hydrolysis to yield its constituent amino and carboxylic acid groups.
  • Esterification: It can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form amines.

Moreover, the compound can participate in hydroarylation reactions, where an arene is added to the carbon–carbon double bond of related furan derivatives, facilitated by electrophilic activation conditions.

(S)-2-Amino-3-(furan-2-yl)propanoic acid exhibits notable biological activities. Research indicates that it possesses antimicrobial properties, particularly effective against:

  • Candida albicans: A yeast-like fungus.
  • Escherichia coli: A common bacterium.
  • Staphylococcus aureus: A pathogenic bacterium known for antibiotic resistance.

At a concentration of 64 µg/mL, this compound demonstrates significant efficacy against these pathogens.

The synthesis of (S)-2-Amino-3-(furan-2-yl)propanoic acid can be approached through various methods:

  • Asymmetric Alkylation: Utilizing chiral catalysts to achieve enantioselectivity.
  • Enzymatic Resolutions: Employing specific enzymes to selectively produce the desired enantiomer from racemic mixtures.
  • Hydroarylation of Propenoic Acids: A novel method involves the hydroarylation of 3-(furan-2-yl)propenoic acids under specific conditions using triflic acid as an activator.

(S)-2-Amino-3-(furan-2-yl)propanoic acid finds applications in several fields:

  • Pharmaceuticals: It is investigated for its potential in drug synthesis and as a bioactive compound.
  • Material Science: Used in studies related to corrosion inhibition and material stability.
  • Biomedical Imaging: Derivatives of this compound are explored for use in positron emission tomography (PET) imaging, particularly in tumor detection .

Studies on interaction mechanisms involving (S)-2-Amino-3-(furan-2-yl)propanoic acid have shown its incorporation into non-ribosomal peptide synthetases (NRPS), which are responsible for synthesizing various cyclopeptides. The presence of this compound in cyclopeptides like rhizonin A and B has implications for their biological activity and potential hepatotoxic effects.

Several compounds share structural similarities with (S)-2-Amino-3-(furan-2-yl)propanoic acid. Here are some notable examples:

Compound NameSimilarity IndexKey Features
2-Amino-3-(2-methoxyphenyl)propanoic acid0.75Contains a methoxy group on the aromatic ring
3-Aryl-3-(Furan-2-yl)propenoic acid derivatives0.75Exhibits similar furan ring structure
4-Amino-L-furfurylalanine0.73Contains both furan and amino functionalities
D-Furylalanine0.73Enantiomer with potential different biological activity
L-Furylalanine0.72Another enantiomer with distinct properties

These compounds are unique in their functional groups or stereochemistry, which can lead to different biological activities and applications compared to (S)-2-Amino-3-(furan-2-yl)propanoic acid.

XLogP3

-2.3

Dates

Last modified: 08-15-2023

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